1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
The compound 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted at positions 4 and 5 with 4-methoxyphenyl and 1H-indol-3-yl groups, respectively. A sulfanyl ethanone linker bridges the triazole moiety to an azepane (7-membered cyclic amine) group.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-32-19-12-10-18(11-13-19)30-24(21-16-26-22-9-5-4-8-20(21)22)27-28-25(30)33-17-23(31)29-14-6-2-3-7-15-29/h4-5,8-13,16,26H,2-3,6-7,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMFKGGMLBACIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCCC3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the indole and methoxyphenyl groups. The final step involves the attachment of the azepane ring to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.
Scientific Research Applications
1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its combination of azepane, triazole, indole, and methoxyphenyl groups. Key structural analogs and their distinctions are summarized below:
Functional Group Impact
- Indole vs.
- Quinoline and Benzodioxepin Groups: and demonstrate that bulkier substituents (e.g., quinoline) increase molecular weight and hydrophobicity, which could affect bioavailability .
Biological Activity
1-(Azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic compound that incorporates multiple pharmacologically relevant moieties, including an azepane ring, an indole structure, and a triazole ring. This unique combination suggests potential for diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Structural Overview
The compound features:
- Azepane Ring : A seven-membered saturated ring that may enhance lipophilicity and facilitate membrane permeability.
- Indole Moiety : Known for its role in various biological activities, particularly in drug design.
- Triazole Ring : Often associated with antifungal and anticancer activities due to its ability to interact with biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the indole and triazole moieties is particularly noteworthy as these structures are known to interact with various biological targets such as enzymes and receptors involved in microbial metabolism.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Triazole ring with methoxy substitution | Antimicrobial |
| 1-Azepan-1-Yl - 2 - Phenyl - 2 - (thioxo) | Azepane core with thioxo group | Anticancer |
| Indole-based derivatives | Indole structure with various substitutions | Antimicrobial and anticancer |
Anticancer Activity
The unique combination of azepane and triazole functionalities along with the sulfanyl linkage may confer distinct pharmacological properties compared to its analogs. Compounds featuring similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The exact mechanism of action for this compound remains to be fully elucidated. However, the following interactions are hypothesized based on structural similarities with known bioactive compounds:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with specific receptors could lead to altered signaling pathways related to inflammation or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
